Cas no 942-92-7 (Caprophenone)

N-hexanoyl benzene is a chemical substance with molecular formula c12h16o< Br>
Caprophenone structure
Caprophenone structure
Caprophenone
942-92-7
C12H16O
176.254843711853
MFCD00009512
83240
70337

Caprophenone Properties

Names and Identifiers

    • Hexanophenone
    • n-Amyl phenyl ketone~Phenyl n-pentyl ketone
    • Amyl phenyl ketone
    • n-Hexanophenone
    • n-Hexanophenoneneat
    • 1-phenyl-1-hexanon
    • 1-Phenyl-1-hexanone
    • 1-phenyl-1-hexaphenone
    • 1-phenyl-hexan-1-one
    • CAPROPHENONE
    • cyclobutylphenyl ketone
    • Hexaphenone
    • n-pentyl phenyl ketone
    • pentyl phenyl ketone
    • phenyl pentyl ketone
    • 1-Benzoylpentane
    • NSC 8480
    • 1-phenylhexan-1-one
    • 1-Hexanone, 1-phenyl-
    • 4-ethylbutyrophenone
    • MAHPVQDVMLWUAG-UHFFFAOYSA-N
    • Hexanophenone, 98%
    • Q63409590
    • NSC8480
    • n-Amylphenyl ketone
    • n-Amyl phenyl ketone
    • Hexanophenone, 99%
    • HEXANO PHENONE
    • Hexanophenone, >=99%
    • 1-Phenyl-1-hexanone (ACI)
    • Hexanophenone (6CI, 8CI)
    • +Expand
    • MFCD00009512
    • MAHPVQDVMLWUAG-UHFFFAOYSA-N
    • 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
    • O=C(CCCCC)C1C=CC=CC=1
    • 1908667

Computed Properties

  • 176.12000
  • 0
  • 1
  • 5
  • 176.120115130 g/mol
  • 13
  • 145
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • 2
  • 0
  • 17.1
  • 176.25

Experimental Properties

  • 3.44960
  • 17.07000
  • n20/D 1.5105(lit.)
  • 265 °C(lit.)
  • 25-26 °C (lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Very slightly soluble (0.11 g/l) (25 º C),
  • Not determined
  • Not determined
  • 0.958 g/mL at 25 °C(lit.)

Caprophenone Security Information

Caprophenone Customs Data

  • 2914399090
  • China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Caprophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003RDL-5g
HEXANOPHENONE
942-92-7 98%
5g
$15.00 2024-04-19
A2B Chem LLC
AB74649-5g
Hexanophenone
942-92-7 98%
5g
$14.00 2024-07-18
Aaron
AR003RLX-5g
HEXANOPHENONE
942-92-7 98%
5g
$10.00 2024-07-18
abcr
AB117027-25 g
n-Hexanophenone, 98%; .
942-92-7 98%
25 g
€96.50 2023-07-20
Ambeed
A662968-5g
Hexanophenone
942-92-7 98%
5g
$18.0 2024-04-15
Apollo Scientific
OR937978-5g
Hexanophenone
942-92-7 98%
5g
£35.00 2024-05-23
Enamine
EN300-21120-0.05g
1-phenylhexan-1-one
942-92-7 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
Y1045963-100g
HEXANOPHENONE
942-92-7 98%
100g
$255 2022-06-09
TRC
C242230-5g
Caprophenone
942-92-7
5g
$ 58.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14712-5g
Hexanophenone, 98%
942-92-7 98%
5g
¥363.00 2023-02-25

Caprophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane ,  Trifluoromethanesulfonic acid ,  Water ;  12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones
Yousuf, Md; Das, Tuluma; Adhikari, Susanta, New Journal of Chemistry, 2015, 39(11), 8763-8770

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ;  30 min, rt
1.2 Reagents: Water ;  rt; 60 h, 95 °C
Reference
Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted Catalysis
Cabrero-Antonino, Jose R.; Leyva-Perez, Antonio; Corma, Avelino, Chemistry - A European Journal, 2012, 18(35), 11107-11114

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of Amides
Dorval, Celine; Stetsiuk, Oleh ; Gaillard, Sylvaine; Dubois, Elodie; Gosmini, Corinne ; et al, Organic Letters, 2022, 24(14), 2778-2782

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Cesium carbonate ,  (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ;  24 h, 140 °C
Reference
Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols
Gawali, Suhas Shahaji; Pandia, Biplab Keshari; Pal, Souvik; Gunanathan, Chidambaram, ACS Omega, 2019, 4(6), 10741-10754

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran
Reference
Preparation of ketones from carboxylic acid anhydrides and boronic acids
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(4-methoxyphenyl)phosphine ,  Palladium diacetate Solvents: Tetrahydrofuran
Reference
Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydrides
Goossen, Lukas J.; Ghosh, K., Angewandte Chemie, 2001, 40(18), 3458-3460

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
Reference
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ;  0 °C
Reference
Cathinone derivatives, pharmaceutical formulations, and methods
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Catalysts: Cesium acetate ;  10 min, rt
1.3 Solvents: Tetrahydrofuran ;  15 h, 70 °C
Reference
Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to Ketones
Dong, Wenke; Yang, Hongxuan; Yang, Wen ; Zhao, Wanxiang, Organic Letters, 2020, 22(4), 1265-1269

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Gallium nitride Solvents: Heptane ;  4 h, 90 °C
Reference
Facile Synthesis of Crystalline Nanoporous GaN Templated by Nitrogen Enriched Mesoporous Carbon Nitride for Friedel-Crafts Reaction
Talapaneni, Siddulu Naidu; Park, Dae-Hwan; Choy, Jin-Ho; Ramadass, Kavitha; Elzatahry, Ahmed; et al, ChemistrySelect, 2016, 1(19), 6062-6068

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium ,  Aluminum hydroxide Solvents: Toluene ;  12 h, 80 °C
Reference
Recyclable palladium catalyst for highly selective α-alkylation of ketones with alcohols
Kwon, Min Serk; Kim, Namdu; Seo, Seong Hyeok; Park, In Soo; Cheedrala, Ravi Kumar; et al, Angewandte Chemie, 2005, 44(42), 6913-6915

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran ,  Water ;  16 h, 60 °C
1.2 Solvents: Dichloromethane
Reference
Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydride
Goossen, Lukas J.; Ghosh, Keya, European Journal of Organic Chemistry, 2002, (19), 3254-3267

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ;  5 h, 50 °C
Reference
Preparation and characterization of a magnetic catalyst for coupling reactions
Pan, Peiling; Mohammadnia, Majid, Journal of Coordination Chemistry, 2023, 76(3-4), 467-478

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Morpholine ,  Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 3 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ;  30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
An effective one-pot conversion of acid chlorides to aldehydes and ketones
Park, Jae Kyo; Shin, Won Kyu; An, Duk Keun, Tetrahedron Letters, 2013, 54(24), 3199-3203

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Methanol ,  Water ;  rt; rt → 0 °C; 3 h, rt
Reference
Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanol
Ichige, Takahiro; Miyake, Annu; Kanoh, Naoki; Nakata, Masaya, Synlett, 2004, (10), 1686-1690

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ;  12 h, 125 °C
Reference
Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalyst
Xu, Xiangchao; Li, Shun; Luo, Shiyuan; Yang, Jiazhi; Li, Feng, Journal of Catalysis, 2022, 413, 365-373

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: Vanadyl sulfate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ;  120 h, 90 °C
Reference
Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphere
Marui, Kuniaki; Higashiura, Yuuki; Kodama, Shintaro; Hashidate, Suguru; Nomoto, Akihiro; et al, Tetrahedron, 2014, 70(14), 2431-2438

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Oxygen ,  Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C → rt
Reference
Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediators
Miura, Katsukiyo; Ootsuka, Kazunori; Hosomi, Akira, Synlett, 2005, (20), 3151-3153

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ;  17 h, 110 °C
Reference
Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr Complex
Fujita, Kenichi; Asai, Chiho; Yamaguchi, Tetsuhiro; Hanasaka, Fumihiro; Yamaguchi, Ryohei, Organic Letters, 2005, 7(18), 4017-4019

Caprophenone Raw materials

Caprophenone Preparation Products

Caprophenone Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:942-92-7)
SFD1520
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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